molecular formula C8H8ClN3O2 B2438811 N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide CAS No. 53117-25-2

N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide

Cat. No.: B2438811
CAS No.: 53117-25-2
M. Wt: 213.62
InChI Key: XAMLNTCWBYFUNI-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, N-(2-chlorophenyl)-2-hydrazinyl-2-oxoacetamide , reflects its core structure: an acetamide moiety (CH₃CONH-) substituted at the nitrogen with a 2-chlorophenyl group and at the adjacent carbon with a hydrazinyl (-NH-NH₂) group. Key structural elements include:

  • 2-Chlorophenyl group : A benzene ring with a chlorine atom at the ortho position, contributing steric and electronic effects.
  • Acetamide backbone : A carbonyl group (C=O) adjacent to a nitrogen atom bonded to both the 2-chlorophenyl and hydrazinyl groups.
  • Hydrazinyl substituent : A -NH-NH₂ group, which enables reactivity in condensation reactions and metal coordination.

The compound’s planar geometry is stabilized by resonance between the carbonyl oxygen and the hydrazinyl nitrogen, as observed in related hydrazones.

Table 1: Molecular Details of N-(2-Chlorophenyl)-2-Hydrazino-2-Oxoacetamide
Property Value Source
Molecular Formula C₈H₈ClN₃O₂
Molecular Weight 213.62 g/mol
IUPAC Name N-(2-Chlorophenyl)-2-hydrazinyl-2-oxoacetamide
SMILES C1=CC=C(C(=C1)NC(=O)C(=O)NN)Cl
InChI Key XAMLNTCWBYFUNI-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related compounds. For instance, analogous hydrazino-acetamides often adopt planar configurations due to conjugation between the carbonyl group and the hydrazinyl moiety. This planarity is further stabilized by intramolecular hydrogen bonding, as observed in 2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide, where the carbonyl oxygen forms a hydrogen bond with the hydrazinyl NH group.

In the absence of X-ray diffraction data for the target compound, computational models suggest:

  • Conformational preferences : The 2-chlorophenyl group adopts a coplanar arrangement with the acetamide backbone to maximize resonance stabilization.
  • Steric effects : The ortho chlorine atom introduces minor steric hindrance, potentially influencing packing in crystalline forms.
Table 2: Comparative Conformational Features of Hydrazino-Acetamides
Compound Key Structural Features
This compound (Target) Planar amide-hydrazine system, ortho Cl substituent
2-[2-(2-Bromobenzylidene)hydrazino]-2-oxoacetamide Planar hydrazone moiety, intramolecular H-bonding between O and NH
N-(4-Chlorophenyl)-2-hydrazino-2-oxoacetamide Para Cl substituent, reduced steric hindrance compared to ortho analogues

Comparative Structural Analysis with Related Hydrazino-Acetamide Derivatives

This compound shares its core structure with several derivatives, differing primarily in substituent positions and functional groups. Below is a comparative analysis of key analogues:

N-(4-Chlorophenyl)-2-Hydrazino-2-Oxoacetamide

This para-substituted derivative (CID 2250853) differs in the position of the chlorine atom on the phenyl ring. The para configuration reduces steric hindrance compared to the ortho isomer, potentially altering reactivity in coordination chemistry. Both compounds share the same molecular weight (213.62 g/mol) and hydrazinyl-acetamide backbone.

N-(2-Cyanoethyl)-2-Hydrazinyl-2-Oxoacetamide

This derivative (CID 45122734) replaces the 2-chlorophenyl group with a cyanoethyl substituent. The cyano group introduces strong electron-withdrawing effects, shifting the compound’s electronic properties. Its molecular weight is lower (156.14 g/mol), and its SMILES notation (C(CNC(=O)C(=O)NN)C#N) highlights the absence of aromaticity.

N-(3-Chlorophenyl)-N'-[(E)-(4-Chlorophenyl)methylideneamino]oxamide

A more complex derivative (C₁₅H₁₁Cl₂N₃O₂), this compound incorporates a benzylidene group, forming a hydrazone linkage. Its crystal structure reveals hydrogen bonding interactions (N–H⋯O, N–H⋯S), which stabilize extended supramolecular networks.

Table 3: Structural and Functional Comparisons
Compound Molecular Weight Key Functional Groups Reactivity Trends
This compound (Target) 213.62 g/mol 2-Chlorophenyl, hydrazinyl, acetamide Strong H-bonding, coordination potential
N-(4-Chlorophenyl)-2-hydrazino-2-oxoacetamide 213.62 g/mol 4-Chlorophenyl, hydrazinyl, acetamide Reduced steric hindrance, similar H-bonding
N-(2-Cyanoethyl)-2-hydrazinyl-2-oxoacetamide 156.14 g/mol Cyanoethyl, hydrazinyl, acetamide Enhanced electrophilicity, solubility
N-(3-Chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide 336.2 g/mol Hydrazone, 3-chlorophenyl, oxamide Extended π-conjugation, supramolecular H-bonding

Properties

IUPAC Name

N-(2-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-5-3-1-2-4-6(5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMLNTCWBYFUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Reaction with 2-Oxoacetamide Intermediates

A key strategy involves synthesizing 2-oxoacetamide intermediates followed by hydrazine treatment. For example, N-(2-chlorophenyl)-2-oxoacetamide can be prepared via the reaction of 2-chlorophenylamine with ethyl oxalyl chloride under Schotten-Baumann conditions. Subsequent treatment with anhydrous hydrazine in ethanol at reflux yields the target compound:

$$
\text{N-(2-Chlorophenyl)-2-oxoacetamide} + \text{H}2\text{NNH}2 \rightarrow \text{N-(2-Chlorophenyl)-2-hydrazino-2-oxoacetamide} + \text{H}_2\text{O}
$$

This method parallels hydrazone formation mechanisms observed in structurally related compounds. The reaction typically proceeds at 60–80°C for 6–8 hours, with yields dependent on the purity of the oxoacetamide intermediate.

One-Pot Synthesis from Aromatic Amines and Oxalyl Hydrazide

An alternative one-pot approach employs 2-chlorophenylamine and oxalyl hydrazide in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide):

$$
\text{2-Chlorophenylamine} + \text{NH}_2\text{NHCOCOCl} \xrightarrow{\text{DCC, DMF}} \text{this compound}
$$

This method avoids isolating reactive intermediates but requires strict moisture control. The use of DMF as a solvent enhances solubility, while triethylamine acts as an acid scavenger.

Carbamic Chloride-Mediated Pathways

Carbamic chloride intermediates offer a route to control regioselectivity during acetamide formation.

2-Chlorophenyl Carbamic Chloride and Hydrazine

As demonstrated in analogous syntheses, 2-chlorophenyl carbamic chloride reacts with hydrazine hydrate in dichloromethane:

$$
\text{ClC}6\text{H}4\text{NCOCl} + \text{H}2\text{NNH}2 \rightarrow \text{this compound} + 2\text{HCl}
$$

Key advantages include:

  • High atom economy : Minimal byproducts (HCl gas).
  • Scalability : Suitable for multi-gram synthesis.
  • Low temperature requirements : Reactions proceed at 0–5°C.

Challenges involve handling moisture-sensitive carbamic chlorides and ensuring complete hydrazine consumption to prevent over-substitution.

Reductive Amination Strategies

While less common, reductive amination provides an alternative for introducing the hydrazino group.

Catalytic Hydrogenation of Nitroacetamides

Starting from N-(2-chlorophenyl)-2-nitro-2-oxoacetamide , catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to hydrazino:

$$
\text{N-(2-Chlorophenyl)-2-nitro-2-oxoacetamide} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{this compound}
$$

This method requires careful control of hydrogen pressure (1–3 atm) to avoid over-reduction. Yields range from 50–70%, with palladium catalyst recycling improving cost efficiency.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Hydrazine Condensation 60–85% Straightforward, scalable Requires high-purity oxoacetamide
Carbamic Chloride Route 70–90% Excellent regioselectivity Moisture-sensitive intermediates
Reductive Amination 50–70% Avoids hydrazine handling Catalyst cost, moderate yields

Mechanistic Insights :

  • Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon in oxoacetamides.
  • Steric effects from the 2-chlorophenyl group slightly hinder reactivity compared to unsubstituted analogs.
  • Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates by stabilizing transition states.

Purification and Characterization

Crude products are typically purified via:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield colorless crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent removes unreacted hydrazine.

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.4–7.6 (m, 3H, Ar-H), 4.1 (s, 2H, NH₂).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (N–H bend), 750 cm⁻¹ (C–Cl stretch).

Industrial and Research Applications

While primarily a research chemical, scaled-up production (10–100 g batches) uses the carbamic chloride method due to its reproducibility. Recent studies explore its utility as:

  • A chelating agent for transition metal catalysis.
  • A precursor to heterocyclic pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazides or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to substitute the chlorine atom.

Major Products Formed

    Azo Compounds: Formed through oxidation.

    Hydrazides and Amines: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide: Unique due to the presence of both hydrazino and oxoacetamide groups.

    2-chlorobenzohydrazide: Lacks the oxoacetamide group, making it less versatile in certain reactions.

    2-chlorophenylhydrazine: Lacks the oxoacetamide group, limiting its applications compared to this compound.

Uniqueness

This compound stands out due to its ability to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial applications.

Biological Activity

N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative data with similar compounds.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C13_{13}H10_{10}ClN3_3O3_3
  • Molecular Weight : 297.69 g/mol

The compound features a hydrazine moiety attached to a chlorophenyl group and an oxoacetamide functional group, which is crucial for its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation, potentially by binding to their active sites and blocking substrate access.
  • Antimicrobial Activity : Studies have suggested that the compound may possess antimicrobial properties, although detailed mechanisms remain under investigation .
  • Cell Cycle Disruption : Preliminary findings indicate that this compound can affect cell cycle progression in cancer cells, leading to antiproliferative effects .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • MTT Assay : The compound demonstrated significant antiproliferative effects against various cancer cell lines, with IC50_{50} values indicating potent activity .
  • Flow Cytometry : Analysis revealed alterations in cell cycle distribution, suggesting that the compound induces cell cycle arrest in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : The compound was tested against multiple bacterial strains, showing varying degrees of inhibition.
  • Mechanism of Action : The antimicrobial activity is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of related compounds:

Compound NameKey FeaturesBiological Activity
N-(4-methoxybenzoyl)-3-bromobenzylidene hydrazineLacks chlorophenyl substituentModerate anticancer activity
N-(4-chlorophenyl)-2-hydroxyacetamideSimilar acetamide groupAntimicrobial properties
N-(4-fluorophenyl)-2-(3-bromobenzylidene)hydrazineFluorine instead of chlorinePotential enzyme inhibition

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study focused on the synthesis and evaluation of hydrazone derivatives containing oxamide moieties, including this compound. The results indicated promising activity against a panel of cancer cell lines, highlighting its potential as a lead compound for further development .
  • Case Study on Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, suggesting its viability as an antimicrobial agent.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-chlorophenyl)-2-hydrazino-2-oxoacetamide and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and chlorophenyl-containing precursors. For example, hydrazino-oxoacetamides are synthesized via hydrazine coupling with 2-chlorophenyl-substituted oxoacetamide intermediates under reflux conditions. Key steps include:
  • Substitution reactions : Alkaline conditions for introducing aryloxy groups (e.g., using 2-pyridinemethanol as a nucleophile) .
  • Reductive amination : Iron powder in acidic media to reduce nitro groups to amines .
  • Condensation : Use of condensing agents (e.g., DCC or EDCI) to link hydrazine moieties to oxoacetamide backbones .
    Purity is ensured via recrystallization (methanol/water mixtures) and confirmed by TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1500–1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, hydrazine NH at δ 9–10 ppm) and carbon backbone .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N, Cl content) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., single-crystal studies confirming dihedral angles between chlorophenyl and hydrazine groups) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) enhance the understanding of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict:
  • HOMO-LUMO gaps : Correlate with reactivity (e.g., smaller gaps suggest higher electrophilicity) .
  • Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify nucleophilic/electrophilic sites .
  • Optimized geometries : Validate experimental bond lengths/angles from X-ray data .
    Software suites like Gaussian or ORCA are used with B3LYP/6-31G(d,p) basis sets .

Q. How should researchers address contradictions in reported biological activities of hydrazino-oxoacetamide derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial potency) may arise from:
  • Structural variations : Subtle changes (e.g., para vs. ortho substituents) alter steric/electronic profiles .
  • Assay conditions : Variations in microbial strains, inoculum size, or solvent systems (DMSO vs. aqueous) .
  • Synergistic effects : Co-administered reagents (e.g., adjuvants) may enhance/reduce activity .
    Resolution strategies :
  • Standardize protocols (CLSI guidelines for MIC assays).
  • Perform structure-activity relationship (SAR) studies with controlled substituents .

Q. What experimental designs are optimal for evaluating DNA-binding interactions of this compound complexes?

  • Methodological Answer :
  • UV-Vis titration : Monitor hypochromic shifts (e.g., intercalation with CT-DNA) and calculate binding constants (Kb) via Benesi-Hildebrand plots .
  • Fluorescence quenching : Use ethidium bromide as a probe to assess competitive binding .
  • Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) .
  • Molecular docking : Predict binding modes (e.g., minor groove vs. intercalation) using AutoDock Vina .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar hydrazino-oxoacetamide derivatives?

  • Methodological Answer : Yield discrepancies may result from:
  • Reaction kinetics : Temperature control (e.g., 80°C vs. reflux) affects completion .
  • Purification efficacy : Column chromatography vs. recrystallization impacts purity .
  • Side reactions : Competing pathways (e.g., hydrolysis of oxoacetamide under acidic conditions) .
    Mitigation : Optimize time-temperature profiles and use inert atmospheres (N₂/Ar) to suppress oxidation .

Methodological Best Practices

Q. What strategies improve the stability of this compound during storage?

  • Methodological Answer :
  • Desiccants : Store under anhydrous CaCl₂ or silica gel to prevent hydrolysis .
  • Low-temperature storage : –20°C in amber vials to limit photodegradation .
  • Lyophilization : Convert to stable powder form for long-term storage .

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